REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]1[C:5]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:6]=2[S:7][C:8]=1[C:9]([Cl:11])=[O:10]>C(Cl)(Cl)Cl>[Cl:3][C:4]1[C:5]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([Cl:1])[C:6]=2[S:7][C:8]=1[C:9]([Cl:11])=[O:10]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(SC1C(=O)Cl)C=C(C=C2)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After an additional 45 minutes of stirring at room temperature the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from tetrahydrofuran (100 mls)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(SC1C(=O)Cl)C(=C(C=C2)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |